2-(Thiophen-2-YL)nicotinic acid
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Overview
Description
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N - (thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Scientific Research Applications
Fungicidal Activity
A study on N-(thiophen-2-yl) nicotinamide derivatives, which involved splicing nicotinic acid with thiophene, demonstrated significant fungicidal activities against cucumber downy mildew. Compounds synthesized in this study exhibited higher efficacy than commercial fungicides, highlighting their potential as lead compounds for further optimization and development as fungicides (Wu et al., 2022).
Vasorelaxation and Antioxidant Properties
Research on thionicotinic acid derivatives revealed their vasorelaxant and antioxidative activities. These compounds showed potential in mediating endothelium-induced nitric oxide and prostacyclin, suggesting their utility in developing therapeutics for vascular diseases (Prachayasittikul et al., 2010).
Photovoltaic Performance
In the realm of materials science, derivatives of 2-(thiophen-2-yl)nicotinic acid have been explored for their application in dye-sensitized solar cells (DSSCs). Novel coumarin sensitizers incorporating 2-(thiophen-2-yl)thiazole as a π-bridge demonstrated enhanced light-harvesting capabilities and photovoltaic performance, indicating their potential for improving DSSC efficiency (Han et al., 2015).
Atherosclerosis Treatment
Nicotinic acid and its derivatives have been studied for their lipid-lowering effects and potential to treat atherosclerosis. A study found that nicotinic acid inhibited the progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells, independent of its lipid-modifying effects. This suggests a novel mechanism of action for nicotinic acid in atherosclerosis treatment (Lukasova et al., 2011).
Antibacterial and Antifungal Activities
Compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, derived from thiophene, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of thiophene-containing compounds as antimicrobial agents, offering a promising route for the development of new antibacterial and antifungal therapies (Mabkhot et al., 2017).
Future Directions
Based on the modification of natural products and the active substructure splicing method, N - (thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . Compound 4f is also a promising fungicide candidate against cucumber downy mildew (CDM) that can be used for further development .
properties
IUPAC Name |
2-thiophen-2-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDQFAWTSUPIEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406256 |
Source
|
Record name | 2-thiophen-2-ylpyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-YL)nicotinic acid | |
CAS RN |
893723-52-9 |
Source
|
Record name | 2-thiophen-2-ylpyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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